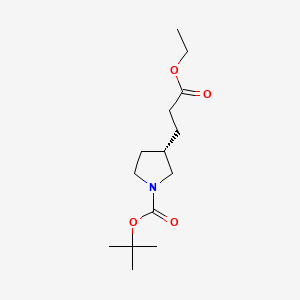

tert-Butyl (S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H25NO4 |

|---|---|

Molecular Weight |

271.35 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)7-6-11-8-9-15(10-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1 |

InChI Key |

ZXVMQNJUAVEKFX-NSHDSACASA-N |

Isomeric SMILES |

CCOC(=O)CC[C@H]1CCN(C1)C(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)CCC1CCN(C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Biological Activity

Chemical Identity and Properties

tert-Butyl (S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate, with the CAS number 2609743-87-3, is a pyrrolidine derivative characterized by its unique structure that includes a tert-butyl group and an ethoxy-oxo propyl side chain. The molecular formula is , and it has a molecular weight of approximately 271.36 g/mol. This compound is noted for its high purity (97%) and is utilized in various scientific research applications, particularly in medicinal chemistry and biological studies .

The biological activity of this compound primarily involves its role as a ligand that interacts with specific enzymes or receptors. This interaction can modulate various biochemical pathways, which may lead to therapeutic effects. The compound's structure allows it to bind effectively to target sites, influencing enzyme activity and potentially impacting cellular processes .

Pharmacological Applications

Research indicates that this compound may have potential applications in drug development, particularly as a precursor in synthesizing pharmaceutical agents. Its role in enzyme mechanisms and protein-ligand interactions makes it valuable for studying biochemical pathways relevant to disease states .

Case Studies and Research Findings

- Inhibition Studies : In one study, the compound was evaluated for its ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. High concentrations of the compound demonstrated significant inhibition of T3SS activity, suggesting its potential as an antibacterial agent .

- Enzyme Interaction : Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the compound could modulate enzyme activity, leading to altered metabolic rates in cell cultures .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Modulation | Influences enzyme activity related to metabolic pathways |

| Antibacterial Potential | Inhibits T3SS in pathogenic bacteria |

| Drug Development Precursor | Serves as an intermediate in synthesizing pharmaceutical compounds |

Synthetic Routes

The synthesis of this compound typically involves:

- Reagents : Pyrrolidine derivatives are reacted with tert-butyl chloroformate and ethyl acetoacetate.

- Conditions : The reaction is conducted under basic conditions, often using triethylamine as a catalyst to promote the formation of the desired product .

Chemical Transformations

This compound can undergo various chemical reactions:

- Oxidation : Converts to oxo derivatives.

- Reduction : Produces alcohol derivatives.

- Substitution Reactions : Introduces different functional groups into the molecule.

Q & A

Q. What are the common synthetic routes for tert-Butyl (S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step procedures involving:

- Mixed anhydride coupling : Reacting carboxylic acids with isobutyl chloroformate and DIPEA in dichloromethane to form activated intermediates, followed by nucleophilic addition (e.g., with amino alcohols) .

- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, with silylation (e.g., tert-butyldimethylsilyl chloride) for hydroxyl protection .

- Purification : Flash column chromatography (hexane/EtOAc gradients) achieves >90% purity in optimized conditions .

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Anhydride Formation | Isobutyl chloroformate, DIPEA, CH₂Cl₂, RT | 59–92 | |

| Silylation | TBDMSCl, imidazole, DMF | 78–93 | |

| Chromatography | Hexane/EtOAc (6:4 to 1:8) | 60–99 |

Q. How is enantiomeric purity confirmed during synthesis?

- Methodological Answer : Enantiomeric purity is validated using:

- Polarimetry : Reported specific rotations (e.g., [α]²⁵D = −55.0° in CHCl₃) align with stereochemical expectations .

- Chiral HPLC : Resolves diastereomers using chiral stationary phases (e.g., CHIRALPAK® AD-H) .

- NMR analysis : Distinct splitting patterns for (S)-configured protons (e.g., pyrrolidine C3-H) confirm stereochemistry .

Q. What analytical techniques are used for structural characterization?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., Boc-group tert-butyl at δ ~1.4 ppm; ethoxy protons at δ ~1.2–4.1 ppm) .

- HRMS : Exact mass matches theoretical values (e.g., C₁₅H₂₅NO₅: [M+H]⁺ calc. 300.1804, found 300.1810) .

- IR spectroscopy : Carbamate C=O stretches at ~1690–1720 cm⁻¹ .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step?

- Methodological Answer : Key strategies include:

- Temperature control : Maintaining 0°C during anhydride formation minimizes side reactions (e.g., hydrolysis) .

- Stoichiometric tuning : Using 1.2–1.5 equivalents of nucleophiles (e.g., 2-amino-2-methylpropanol) ensures complete conversion .

- Inert atmosphere : Reactions under nitrogen/argon prevent moisture-sensitive reagent degradation .

Q. How are contradictory NMR data resolved for pyrrolidine derivatives?

- Methodological Answer : Contradictions arise from solvent effects or stereochemical drift. Solutions include:

- Deuterated solvent standardization : Compare spectra in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆) .

- Variable temperature (VT) NMR : Detects dynamic rotational barriers affecting proton equivalence .

- COSY/NOESY : Correlates coupling between pyrrolidine ring protons to confirm spatial arrangements .

Q. What strategies mitigate epimerization during Boc-deprotection?

- Methodological Answer : Epimerization at the pyrrolidine C3 position is minimized by:

Q. How can the ethoxy-oxopropyl moiety be modified for biological activity studies?

- Methodological Answer : Functionalization strategies include:

- Ester hydrolysis : Treat with LiOH/THF/H₂O to convert ethoxy to carboxylic acid .

- Amide coupling : Use EDC/HOBt with amines to generate propanamide analogs .

- Click chemistry : Install triazole rings via CuAAC with azides for targeted delivery .

| Modification | Reagents/Conditions | Application | Reference |

|---|---|---|---|

| Hydrolysis | LiOH, THF/H₂O (1:1), 45°C | Prodrug activation | |

| Amide Formation | EDC, HOBt, DIPEA, RT | Bioactivity screening | |

| Triazole Synthesis | CuSO₄, sodium ascorbate, DMF | Targeted delivery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.